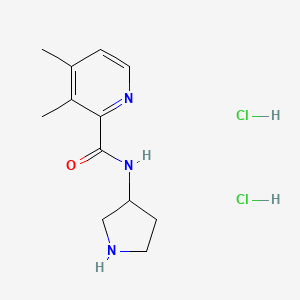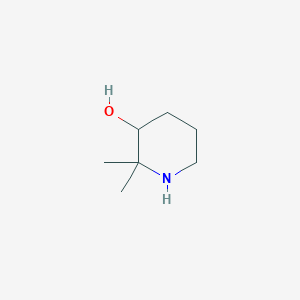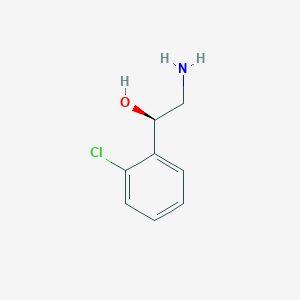
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamidedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common approach is the reaction between maleic anhydride and aromatic amines, followed by ring opening and subsequent reactions to form the desired compound . The reaction conditions often involve the use of thionyl chloride (SOCl2) and other reagents to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of 3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but distinct pharmacological profiles.
Prolinol: A pyrrolidine derivative used in various chemical and biological applications.
Uniqueness
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride is unique due to its specific substitution pattern and the presence of the pyridine ring. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and development .
属性
分子式 |
C12H19Cl2N3O |
|---|---|
分子量 |
292.20 g/mol |
IUPAC 名称 |
3,4-dimethyl-N-pyrrolidin-3-ylpyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-8-3-6-14-11(9(8)2)12(16)15-10-4-5-13-7-10;;/h3,6,10,13H,4-5,7H2,1-2H3,(H,15,16);2*1H |
InChI 键 |
OICIOVQDSFHZRY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)C(=O)NC2CCNC2)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)


